Nvp-cgm097 - 1313363-54-0

Nvp-cgm097

Catalog Number: EVT-287640
CAS Number: 1313363-54-0
Molecular Formula: C38H47ClN4O4
Molecular Weight: 659.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-CGM097 is a small molecule inhibitor that acts by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2) [, ]. This interaction is often dysregulated in cancer cells, leading to the inactivation of p53 and uncontrolled cell growth. NVP-CGM097 binds to the p53-binding pocket on MDM2, preventing the interaction and restoring p53 activity [, ]. This mechanism positions NVP-CGM097 as a potential therapeutic agent for cancers with wild-type p53, which represent a significant portion of human cancers [, ].

Future Directions

a) Clinical Trials: NVP-CGM097 is currently undergoing Phase I clinical trials to evaluate its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with advanced solid tumors []. Future research will focus on identifying the specific tumor types and patient populations that are most likely to benefit from NVP-CGM097 treatment.

b) Resistance Mechanisms: While preclinical studies have shown promising results, acquired resistance to MDM2 inhibitors, including NVP-CGM097, is a concern. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them, such as combining NVP-CGM097 with other targeted therapies [].

c) Biomarker Validation: The 13-gene signature identified as a potential predictor of response to NVP-CGM097 requires further validation in larger clinical trials [, ].

e) Combination Therapies: Given the complexity of cancer, combining NVP-CGM097 with other targeted therapies or conventional chemotherapy holds promise for improving treatment outcomes. Preclinical studies have identified several promising combinations, which warrant further investigation in clinical trials [, , ].

Nutlin-3

Compound Description: Nutlin-3 is a cis-imidazoline compound known to be a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. [] Nutlin-3 occupies the p53 binding pocket on MDM2, preventing p53 degradation and leading to cell cycle arrest and apoptosis.

Relevance: Nutlin-3 serves as a reference point for the development and assessment of NVP-CGM097. NVP-CGM097 demonstrates superior binding affinity to MDM2 compared to Nutlin-3, attributed to a longer residence time of the NVP-CGM097-MDM2 complex. [] This suggests NVP-CGM097 may possess enhanced efficacy in inhibiting MDM2 and activating the p53 pathway.

HDM201

Compound Description: HDM201 is another small-molecule inhibitor specifically targeting the p53 binding site of MDM2. [] It disrupts the MDM2-p53 interaction, activating the p53 pathway, and demonstrates potent anticancer activity.

Relevance: Both HDM201 and NVP-CGM097 belong to a class of compounds that directly target and disrupt the MDM2-p53 interaction. [] Research suggests both compounds mimic the binding behavior of p53 to MDM2, making them valuable tools for understanding the structural dynamics of MDM2 and for the rational design of novel anticancer drugs. []

NVP-LDK378

Compound Description: NVP-LDK378 is an anaplastic lymphoma kinase (ALK) inhibitor. [] It exerts its anticancer effects by inhibiting ALK phosphorylation, a process often dysregulated in certain cancers like neuroblastoma.

Relevance: NVP-LDK378 has been investigated in combination with NVP-CGM097 for potential synergistic antitumor activity, specifically in ALK-mutant neuroblastoma. [] Studies demonstrate that this combination promotes apoptosis in ALK-mutant and p53 wild-type neuroblastoma cell lines. []

5-Fluorouracil (5-FU)

Compound Description: 5-FU is a pyrimidine analog antimetabolite drug widely used in cancer chemotherapy. [] It disrupts DNA and RNA synthesis, ultimately inhibiting cell growth and proliferation.

Relevance: The combination of NVP-CGM097 and 5-FU has been explored for potential additive antiproliferative effects, particularly in neuroendocrine tumors with wild-type p53. [] Results indicate an additive increase in p53 and p21 expression, suggesting a potential synergistic effect in inhibiting tumor growth. []

Venetoclax

Compound Description: Venetoclax is a selective BCL-2 inhibitor primarily used in treating hematologic malignancies. [] It triggers apoptosis in cancer cells by selectively binding to and inhibiting the function of BCL-2, a protein often overexpressed in certain cancers and contributes to their resistance to chemotherapy.

Relevance: Venetoclax has been investigated in combination with NVP-CGM097 as a potential therapeutic strategy for MYCN-amplified neuroblastoma. [] While venetoclax demonstrates some activity against this cancer, it's often limited. The combination with NVP-CGM097 aims to enhance the efficacy of venetoclax by increasing the levels of the pro-apoptotic protein NOXA, thereby sensitizing neuroblastoma cells to venetoclax-induced apoptosis. []

S63845

Compound Description: S63845 is a selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the BCL-2 family. [] It promotes apoptosis in cancer cells by selectively targeting and inhibiting MCL-1, which is frequently overexpressed in various cancers.

Relevance: Similar to venetoclax, S63845 has been explored in combination with NVP-CGM097 for the treatment of MYCN-amplified neuroblastoma. [] The rationale behind this combination is that inhibiting MCL-1 with S63845 could sensitize neuroblastoma cells to NVP-CGM097, leading to synergistic cell killing. []

Cyclophosphamide and Topotecan

Compound Description: Cyclophosphamide is an alkylating agent, and topotecan is a topoisomerase I inhibitor; both are chemotherapy drugs used to treat various types of cancer. [] They work by damaging DNA and interfering with DNA replication, ultimately leading to cancer cell death.

Relevance: The combination of NVP-CGM097 with the standard-of-care drugs cyclophosphamide and topotecan has shown promise in enhancing the therapeutic efficacy against MYCN-amplified neuroblastoma. [] These chemotherapy agents are believed to lower the apoptotic threshold of neuroblastoma cells, making them more susceptible to NVP-CGM097-induced cell death and potentially improving treatment outcomes. []

Overview

NVP-CGM097 is a highly potent and selective inhibitor of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has gained attention for its potential therapeutic applications in cancer treatment, particularly in tumors that express wild-type p53. NVP-CGM097 is currently undergoing clinical trials, specifically Phase I studies, aimed at evaluating its safety, maximum tolerated dose, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors.

Source and Classification

NVP-CGM097 belongs to a class of compounds known as small molecule inhibitors targeting the MDM2-p53 interaction. It was developed through rational drug design, focusing on the pyrazolopyrrolidinone core structure. The compound was selected based on its promising in vitro and in vivo profiles, demonstrating significant anti-tumor activity against various cancer cell lines and animal models .

Synthesis Analysis

The synthesis of NVP-CGM097 involves several key steps, typically beginning with the formation of the pyrazolopyrrolidinone core. The synthetic route may include:

  1. Formation of the Core Structure: Utilizing appropriate starting materials to create a pyrazolopyrrolidinone framework.
  2. Functionalization: Introducing substituents that enhance potency and selectivity towards MDM2.
  3. Purification: Employing techniques such as chromatography to isolate the final product.

The synthesis process is characterized by careful optimization to achieve high yield and purity of the compound, which is essential for its subsequent biological evaluation .

Molecular Structure Analysis

NVP-CGM097 has a complex molecular structure that can be represented by its chemical formula C₁₄H₁₈N₄O. The detailed structural data includes:

  • Molecular Weight: Approximately 246.32 g/mol.
  • Key Functional Groups: The presence of nitrogen-containing rings contributes to its binding affinity for MDM2.
  • 3D Structure: The spatial arrangement of atoms facilitates interaction with the MDM2 protein, crucial for its inhibitory action.

The structural analysis often utilizes techniques such as X-ray crystallography or NMR spectroscopy to confirm the conformation and binding interactions with target proteins .

Chemical Reactions Analysis

NVP-CGM097 undergoes specific chemical reactions that are critical for its activity:

  1. Binding with MDM2: The primary reaction involves the formation of a stable complex between NVP-CGM097 and the MDM2 protein, disrupting its interaction with p53.
  2. Metabolism: In vivo studies indicate that NVP-CGM097 is metabolized primarily by liver enzymes, which can affect its pharmacokinetic profile.

These reactions are essential for understanding how NVP-CGM097 exerts its therapeutic effects and how it can be optimized for better efficacy .

Mechanism of Action

The mechanism of action of NVP-CGM097 centers on its ability to inhibit the MDM2 protein, which normally binds to p53 and promotes its degradation. By blocking this interaction, NVP-CGM097 stabilizes p53 levels in cells, allowing it to activate downstream target genes involved in cell cycle arrest and apoptosis. This process can lead to increased tumor cell death and reduced proliferation .

Physical and Chemical Properties Analysis

NVP-CGM097 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain integrity.
  • pKa Values: Relevant pKa values indicate the ionization state of the compound at physiological pH, influencing its absorption and distribution.

These properties are vital for formulating effective drug delivery systems .

Applications

NVP-CGM097 holds significant promise in scientific research and clinical applications:

  • Cancer Therapy: It is primarily being investigated as a treatment option for cancers with wild-type p53 expression, including various solid tumors.
  • Research Tool: Beyond clinical applications, NVP-CGM097 serves as a valuable tool in research settings to study the p53 pathway and MDM2 interactions.

Continued research into NVP-CGM097 could pave the way for new therapeutic strategies targeting p53-MDM2 interactions in cancer treatment .

Chemical and Pharmacological Profile of NVP-CGM097

Structural Characterization and Synthesis Pathways

NVP-CGM097 (chemical name: (S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4r)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,2-dihydroisoquinolin-3(4H)-one) is a small-molecule inhibitor featuring an optimized 1,2-dihydroisoquinolinone scaffold. Its molecular formula is C₃₈H₄₇ClN₄O₄, with a molecular weight of 659.26 g/mol [6]. The stereochemistry is critical for activity, with the (S)-enantiomer exhibiting high optical purity (99% e.e.) [6]. The structure incorporates three pharmacophores designed to mimic p53’s key hydrophobic residues:

  • A 4-chlorophenyl group occupying the Leu26 pocket
  • An isopropoxy group projecting into the Trp23 cavity
  • A substituted phenyl ring engaging the Phe19 binding site [4] [8]

Synthesis begins with functionalized acetophenone precursors, proceeding through multi-step coupling reactions. Key stages include:

  • Core Formation: Condensation of acetophenone derivatives with ethyl oxalate yields a diketone intermediate.
  • Cyclization: Three-component coupling generates the pyrazol-6(1H)-one scaffold.
  • Chiral Resolution: Asymmetric synthesis or separation ensures (S)-configuration.
  • Side-Chain Installation: The piperazine-cyclohexylmethyl amine moiety is appended via nucleophilic substitution to enhance HDM2 binding affinity [7]. The process emphasizes rigidification of the core to minimize entropic penalties during protein binding [4].

Table 1: Structural and Physicochemical Properties of NVP-CGM097

PropertyValue
Molecular FormulaC₃₈H₄₇ClN₄O₄
Molecular Weight659.26 g/mol
CAS Number1313363-54-0
SolubilityDMSO-soluble
Key Stereochemistry(S)-enantiomer (99% e.e.)
Core Scaffold1,2-Dihydroisoquinolinone

Mechanism of Action as a Selective HDM2/MDM2 Inhibitor

NVP-CGM097 antagonizes the p53-HDM2 interaction by competitively binding to HDM2’s p53-pocket. Under physiological conditions, HDM2 (human double minute 2; synonymous with MDM2 in mice) ubiquitinates p53, targeting it for proteasomal degradation and suppressing its tumor-suppressor functions [1] [8]. NVP-CGM097 disrupts this negative feedback loop by:

  • Stabilizing p53: Inhibiting HDM2-mediated ubiquitination, leading to p53 accumulation in the nucleus.
  • Transcriptional Activation: Enabling p53 to dimerize, bind DNA, and upregulate target genes (e.g., p21, BAX, PUMA) [1] [5].
  • Cell Fate Regulation: Inducing cell cycle arrest (via p21) and apoptosis in tumors retaining wild-type p53 (TP53WT) [1].

Notably, NVP-CGM097 exhibits >1,000-fold selectivity for HDM2 over the structurally homologous HDMX (MDM4), which also regulates p53 but lacks E3 ubiquitin ligase activity [8]. This specificity minimizes off-target effects on parallel p53-regulatory pathways.

Binding Affinity and Selectivity for p53-HDM2 Interaction

NVP-CGM097 binds HDM2 with sub-nanomolar affinity, characterized by:

  • Biochemical Potency: IC₅₀ = 1.7 ± 0.1 nM in time-resolved fluorescence resonance energy transfer (TR-FRET) assays measuring disruption of p53(18-26)-HDM2 binding [8].
  • Cellular Selectivity: 35-fold greater anti-proliferative activity in TP53WT HCT116 cells vs. isogenic TP53-/- counterparts [8].
  • Structural Basis: X-ray crystallography confirms deep burial within HDM2’s hydrophobic cleft, with hydrogen bonds formed between the isoquinolinone carbonyl and HDM2’s His96 [4].

Table 2: Binding Affinity and Selectivity Profile

Target/InteractionIC₅₀ or Selectivity RatioAssessment Method
HDM2-p531.7 nMTR-FRET
HDMX-p53>2,000 nMTR-FRET
Ras-Raf>5,000 nMBiochemical assay
Bcl-2/Bak, Mcl-1/NOXAInactivePPI panel screening

A predictive 13-gene expression signature (including HDM2, CDKN1A/p21, and BAX) identifies tumors sensitive to NVP-CGM097. This signature reflects baseline p53 pathway activation and correlates with response in vitro and in patient-derived xenografts (PDXs) [8].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

NVP-CGM097 demonstrates favorable pharmacokinetics (PK) supporting oral dosing:

  • Absorption: Moderate oral bioavailability (39–58% in preclinical models) with dose-proportional exposure in the 10–400 mg range [3].
  • Distribution: Extensive tissue distribution, with high plasma protein binding (>90%). It crosses cell membranes to inhibit ABCB1 (P-glycoprotein), increasing intracellular accumulation of chemotherapeutics like paclitaxel [9].
  • Metabolism: Primarily metabolized by CYP3A4, producing hydroxylated and dealkylated metabolites. Low to moderate inhibition potential against CYP isoforms [3] [9].
  • Excretion: Fecal elimination predominates (70–85%), with renal clearance accounting for <20% [3].

PK/pharmacodynamic (PD) modeling links plasma concentrations to target engagement:

  • Platelet Decline: An on-target effect reflecting p53 activation in megakaryocytes, used as a PD biomarker [3].
  • GDF-15 Induction: A p53-regulated cytokine whose serum levels correlate with drug exposure and thrombocytopenia risk [3].

Table 3: Key Pharmacokinetic Parameters

ParameterValue/Outcome
Bioavailability39–58% (preclinical)
Plasma Protein Binding>90%
CYP InvolvementPrimarily CYP3A4
Primary Excretion RouteFeces (70–85%)
ABCB1 InteractionInhibits drug efflux; IC₅₀ = 3 μM
Key PD BiomarkersPlatelet count, serum GDF-15

Properties

CAS Number

1313363-54-0

Product Name

Nvp-cgm097

IUPAC Name

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.3 g/mol

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1

InChI Key

CLRSLRWKONPSRQ-CPOWQTMSSA-N

SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CGM097; CGM-097; CGM 097; NVPCGM097; NVPCGM 097; NVPCGM-097; NVP CGM097; NVP CGM 097; NVP CGM-097.

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Isomeric SMILES

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

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